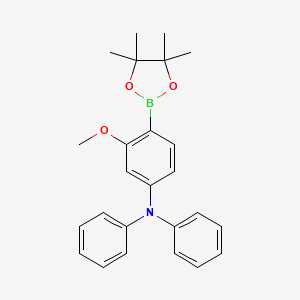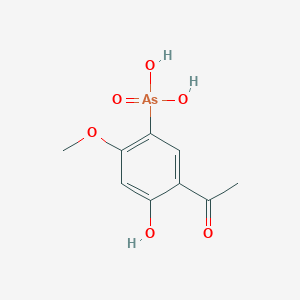
(5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid is an organic compound that contains both aromatic and arsenic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid typically involves the reaction of 4-hydroxy-3-methoxyacetophenone with arsenic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving microbial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can target specific enzymes and proteins, disrupting their normal function and leading to cell death or inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
4-Hydroxy-3-methoxyacetophenone: A precursor in the synthesis of (5-Acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid.
Arsanilic acid: Another arsonic acid derivative with similar chemical properties.
Phenylarsine oxide: A related compound with different biological activity.
Uniqueness: this compound is unique due to its combination of aromatic and arsonic acid functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
672915-91-2 |
|---|---|
Molecular Formula |
C9H11AsO6 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(5-acetyl-4-hydroxy-2-methoxyphenyl)arsonic acid |
InChI |
InChI=1S/C9H11AsO6/c1-5(11)6-3-7(10(13,14)15)9(16-2)4-8(6)12/h3-4,12H,1-2H3,(H2,13,14,15) |
InChI Key |
GHOYSSYUVKYMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




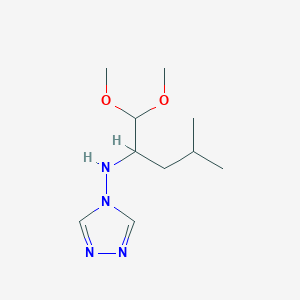
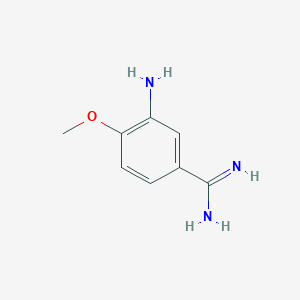
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
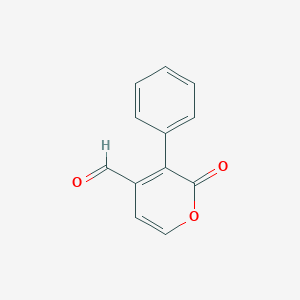
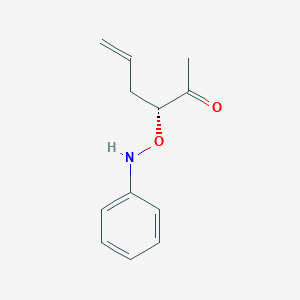
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
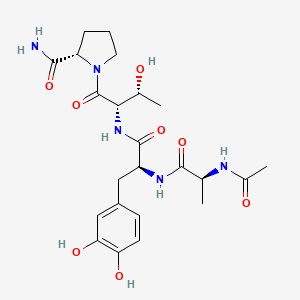
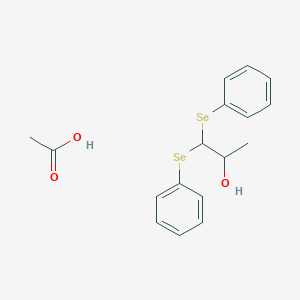
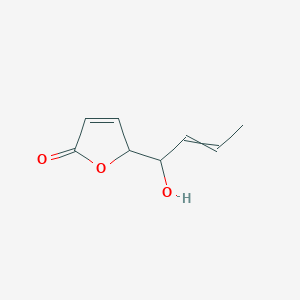
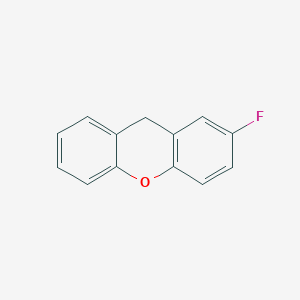
![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)
